N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 899996-82-8
VCID: VC11904562
InChI: InChI=1S/C17H15N3O7S/c1-10(19-17(22)12-5-3-4-6-15(12)28(19,25)26)16(21)18-13-8-7-11(20(23)24)9-14(13)27-2/h3-10H,1-2H3,(H,18,21)
SMILES: CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H15N3O7S
Molecular Weight: 405.4 g/mol

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

CAS No.: 899996-82-8

Cat. No.: VC11904562

Molecular Formula: C17H15N3O7S

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide - 899996-82-8

Specification

CAS No. 899996-82-8
Molecular Formula C17H15N3O7S
Molecular Weight 405.4 g/mol
IUPAC Name N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H15N3O7S/c1-10(19-17(22)12-5-3-4-6-15(12)28(19,25)26)16(21)18-13-8-7-11(20(23)24)9-14(13)27-2/h3-10H,1-2H3,(H,18,21)
Standard InChI Key MCEKNSGFQDKHMS-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

N-(2-Methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) name reflecting its two primary subunits: a 2-methoxy-4-nitrophenyl group and a 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-ylpropanamide backbone. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC17H15N3O7S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight405.4 g/mol
CAS Registry Number899996-82-8
DensityNot Available
Melting/Boiling PointsNot Available

The absence of empirical data for density and thermal properties underscores the compound’s specialized nature and limited commercial availability .

Structural Analysis

The molecule comprises three distinct regions:

  • 2-Methoxy-4-nitrophenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position. This electron-withdrawing nitro group enhances the aromatic ring’s electrophilicity, potentially facilitating nucleophilic substitution reactions .

  • Propanamide Linker: A three-carbon chain connecting the nitroaniline moiety to the benzothiazole core. The amide bond (-NH-C=O\text{-NH-C=O}) introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.

  • 1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazole: A bicyclic system featuring a sulfonyl group (-SO2\text{-SO}_2) at the 1-position and a ketone (-C=O\text{-C=O}) at the 3-position. The sulfonyl group confers rigidity and polarity, while the conjugated π-system may enable fluorescence or electron-transfer properties .

Synthetic Methodologies

Key Precursors and Reaction Pathways

The synthesis of this compound likely involves modular assembly of its subunits. A plausible route, inferred from analogous procedures in Search Result , involves the following steps:

  • Preparation of the Benzothiazole Core:

    • 6-Bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one serves as a precursor. Treatment with phosphorus pentachloride (PCl5\text{PCl}_5) in 1,2-dichlorobenzene at 160°C yields 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide .

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the propanamide sidechain. For example, reacting the brominated benzothiazole with a boronic ester-functionalized propanamide derivative in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) under microwave irradiation facilitates C-C bond formation .

  • Coupling with the Nitroaniline Derivative:

    • The 2-methoxy-4-nitroaniline subunit is synthesized via nitration of 2-methoxyaniline followed by purification.

    • Amide bond formation between the aniline’s amine group and the propanamide’s carboxylic acid is achieved using coupling agents like HATU\text{HATU} or EDC\text{EDC}.

Optimization Challenges

  • Regioselectivity: Controlling the position of nitro and methoxy groups on the phenyl ring requires careful selection of nitration conditions (e.g., mixed acid vs. nitric acid/sulfuric acid).

  • Stability of the Sulfonyl Group: The benzothiazole’s sulfonyl moiety may hydrolyze under acidic or basic conditions, necessitating neutral pH during workup .

Functional and Pharmacological Inferences

Blood-Brain Barrier Permeability

Log P calculations for related benzothiazole derivatives (e.g., 1.22 consensus log P) indicate moderate lipophilicity, which correlates with blood-brain barrier (BBB) permeability. This property positions the compound as a candidate for central nervous system-targeted therapeutics.

Applications in Materials Science

Fluorescent Probes

The conjugated benzothiazole system may exhibit fluorescence under UV light, akin to derivatives like 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide . Such properties are exploitable in bioimaging or sensor technologies.

Polymer Additives

Sulfonamide-containing compounds often serve as stabilizers or crosslinking agents in polymers. The sulfonyl group’s thermal stability could mitigate degradation in high-temperature applications.

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